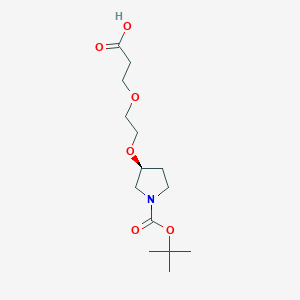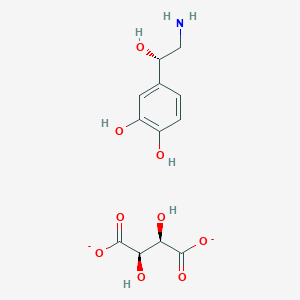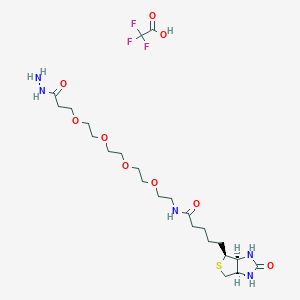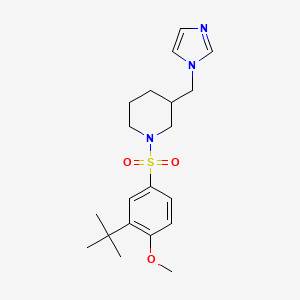
Cysteine protease inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine protease inhibitor-2 is a compound that inhibits the activity of cysteine proteases. Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation, immune response, and cell death. By inhibiting these enzymes, this compound can regulate these processes and has potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cysteine protease inhibitor-2 typically involves the use of organic synthesis techniques. One common method is the reaction of a suitable amine with a carbonyl compound to form an imine, followed by reduction to yield the desired inhibitor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cysteine protease inhibitor-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Cysteine protease inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and to develop new synthetic methods.
Biology: Used to investigate the role of cysteine proteases in various biological processes, including apoptosis and immune response.
Medicine: Potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections.
Industry: Used in the development of new drugs and as a biocatalyst in industrial processes
Mécanisme D'action
Cysteine protease inhibitor-2 exerts its effects by binding to the active site of cysteine proteases, thereby preventing the enzymes from interacting with their substrates. This inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for binding to the active site, and allosteric inhibition, where the inhibitor binds to a different site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Cysteine protease inhibitor-2 can be compared with other similar compounds, such as:
Cystatin: A natural inhibitor of cysteine proteases found in human tissues.
E-64: A synthetic inhibitor that irreversibly binds to the active site of cysteine proteases.
Leupeptin: A microbial inhibitor that inhibits both cysteine and serine proteases
Uniqueness
This compound is unique in its ability to selectively inhibit specific cysteine proteases, making it a valuable tool for studying these enzymes and developing targeted therapies .
Propriétés
Formule moléculaire |
C13H5N5O |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H |
Clé InChI |
NZZBELYNMRINCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)




![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

